gordonoside I
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Overview
Description
Gordonoside I is a triterpenoid saponin that is isolated from the stems of Gordonia chrysandra. It is characterized by its structure, which includes 3,16,28-trihydroxyolean-12-en-22-yl (2Z)-2-methylbut-2-enoate attached to a tetrasaccharide residue at position 3 via a glycosidic linkage . This compound exhibits a strong inhibitory effect on nitric oxide production, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gordonoside I involves the extraction from the stems of Gordonia chrysandra. The process typically includes the use of a 95% ethanolic extract of air-dried stems . The detailed synthetic routes and reaction conditions are not extensively documented in the literature, but the extraction process is crucial for obtaining the compound in its pure form.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific extraction from a particular plant species. The focus remains on laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Gordonoside I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in deoxygenated forms.
Scientific Research Applications
Gordonoside I has several scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid saponins and their chemical properties.
Medicine: Potential therapeutic applications due to its anti-inflammatory properties.
Industry: Limited industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action of gordonoside I involves its inhibitory effect on nitric oxide production. This is achieved through its interaction with specific molecular targets and pathways involved in the inflammatory response . The exact molecular targets and pathways are still under investigation, but its role as an anti-inflammatory agent is well-documented.
Comparison with Similar Compounds
Similar Compounds
Gordonoside F: Another triterpenoid saponin isolated from the same plant species, known for its weight-loss properties.
Gordonoside M: Exhibits similar inhibitory effects on nitric oxide production.
Uniqueness
Gordonoside I is unique due to its specific structure and strong inhibitory effect on nitric oxide production. While similar compounds like gordonoside F and gordonoside M share some properties, this compound’s distinct glycosidic linkage and tetrasaccharide residue contribute to its unique biological activities .
Properties
CAS No. |
1293918-31-6 |
---|---|
Molecular Formula |
C57H90O24 |
Molecular Weight |
1159.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,9S,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C57H90O24/c1-10-24(2)47(72)76-34-19-52(3,4)17-26-25-11-12-31-54(7)15-14-33(53(5,6)30(54)13-16-55(31,8)56(25,9)18-32(62)57(26,34)23-59)77-51-45(81-49-40(68)38(66)37(65)29(20-58)75-49)42(41(69)43(79-51)46(70)71)78-50-44(36(64)28(61)22-74-50)80-48-39(67)35(63)27(60)21-73-48/h10-11,26-45,48-51,58-69H,12-23H2,1-9H3,(H,70,71)/b24-10-/t26-,27+,28-,29+,30-,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,48-,49-,50-,51+,54-,55+,56+,57-/m0/s1 |
InChI Key |
BHKKNGSHLSYLPN-KOYGLFPPSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC(C[C@@H]2[C@]1([C@@H](C[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)O)CO)(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(CC2C1(C(CC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)CO)(C)C |
Origin of Product |
United States |
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